Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate
Overview
Description
Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate is an organic compound with a complex structure that includes a bromophenylthio group, a cyano group, and a methylthio group
Preparation Methods
The synthesis of Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with 4-bromothiophenol in the presence of a base, followed by the addition of methylthioacetic acid. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Chemical Reactions Analysis
Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or alkoxides, forming new derivatives.
Scientific Research Applications
Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate involves its interaction with molecular targets such as enzymes or receptors. The bromophenylthio group can interact with biological macromolecules, potentially inhibiting or modifying their activity. The cyano and methylthio groups contribute to the compound’s reactivity and ability to form stable complexes with target molecules.
Comparison with Similar Compounds
Ethyl 3-(4-bromophenylthio)-2-cyano-3-(methylthio)acrylate can be compared with similar compounds such as:
Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
Ethyl 3-(4-methylphenylthio)-2-cyano-3-(methylthio)acrylate: The presence of a methyl group instead of a bromine atom can lead to differences in chemical behavior and applications.
Ethyl 3-(4-fluorophenylthio)-2-cyano-3-(methylthio)acrylate: The fluorine atom can impart unique properties, such as increased stability and different biological interactions.
Properties
IUPAC Name |
ethyl (E)-3-(4-bromophenyl)sulfanyl-2-cyano-3-methylsulfanylprop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2S2/c1-3-17-12(16)11(8-15)13(18-2)19-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNOASPTMJFOPU-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(SC)SC1=CC=C(C=C1)Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\SC)/SC1=CC=C(C=C1)Br)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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